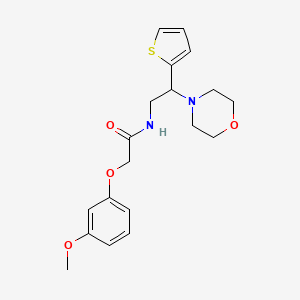
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide, also known as MTEA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
科学的研究の応用
Protein Tyrosine Phosphatase 1B Inhibitors
Saxena et al. (2009) investigated the synthesis of derivatives similar to 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide for their potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors. These derivatives showed promising results in inhibiting PTP1B, an enzyme implicated in several diseases, including diabetes and obesity, with IC50 values ranging from 69 to 87 µM. This study suggests potential applications in antidiabetic therapies (Saxena et al., 2009).
Cytotoxic and Anti-inflammatory Agents
Rani et al. (2016) synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and similar compounds, demonstrating cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are attributed to the presence of bromo, tert-butyl, and nitro groups, suggesting potential applications in cancer and inflammation treatment (Rani et al., 2016).
Chiral Synthesis for Norepinephrine Reuptake Inhibitors
Prabhakaran et al. (2004) focused on the chiral synthesis of compounds with structural similarities to this compound. These compounds were potential norepinephrine reuptake inhibitors, which could have applications in treating disorders like depression and ADHD (Prabhakaran et al., 2004).
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with antifungal properties against Candida and Aspergillus species. These derivatives offer potential applications in developing new antifungal drugs, especially considering their efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
CNS Stimulant Activities
Ermili et al. (1977) synthesized 2-dialkylamino-7-methoxychromones, which were structurally related to the compound . These compounds displayed weak CNS (central nervous system) stimulant activities, suggesting potential applications in neurological disorders or as stimulant drugs (Ermili et al., 1977).
Crystal Structure Analysis
Galushchinskiy et al. (2017) described the crystal structures of similar (oxothiazolidin-2-ylidene)acetamides, offering insights into the molecular structure that could inform the design of new compounds with specific biological activities (Galushchinskiy et al., 2017).
Learning and Memory Facilitation
Jiang Jing-ai (2006) synthesized derivatives of this compound and studied their effects on learning and memory in mice, suggesting potential applications in cognitive enhancement or in treating memory-related disorders (Jiang Jing-ai, 2006).
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-11-26-18)21-7-9-24-10-8-21/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIXXJINGFPKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)
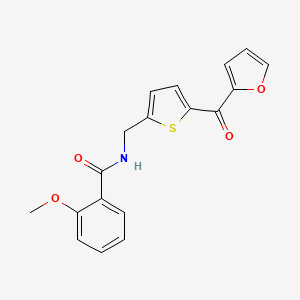
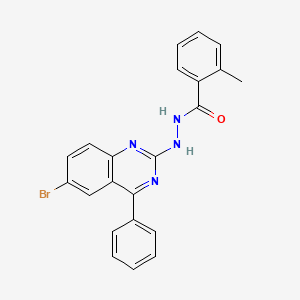

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)
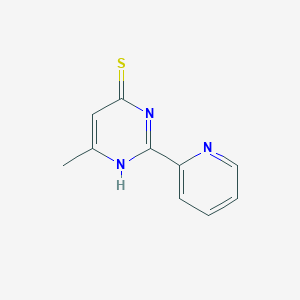
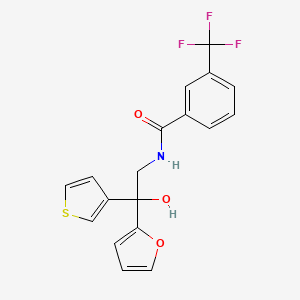
![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)
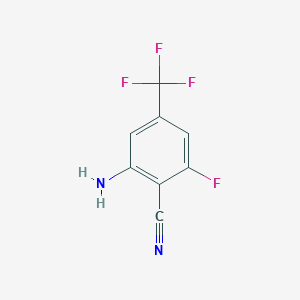
![4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2857247.png)
![(6R,7R)-3-(Acetyloxymethyl)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2857249.png)